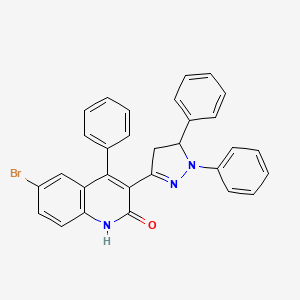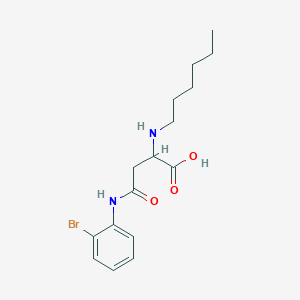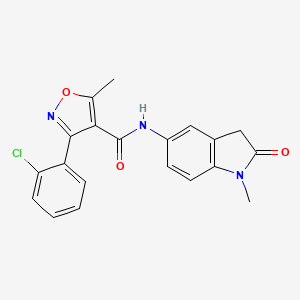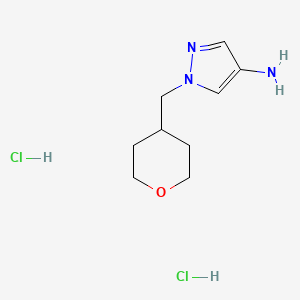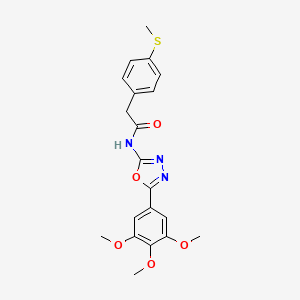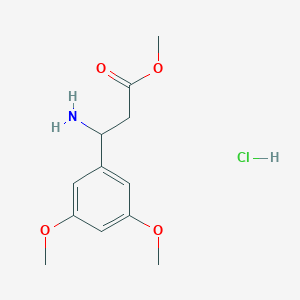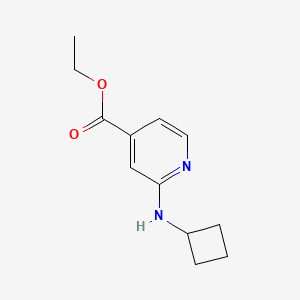
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1314788-16-3 . It has a molecular weight of 175.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 . This indicates that the compound has a cyclopropane ring attached to a fluoromethylphenyl group and a carbonitrile group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Conformational Restriction for Biological Activity
Cyclopropane derivatives are effectively used in conformationally restricting the structure of biologically active compounds to enhance activity and investigate bioactive conformations. For example, chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, indicating the potential of these structures in designing drugs with improved specificity and efficacy (Kazuta, Matsuda, & Shuto, 2002).
Electronegative Substituent Effects
The presence of electronegative substituents, such as fluorine, in cyclopropanes can influence molecular conformation through dipole minimization effects. This principle has been applied in the 1,3-oxidation of cyclopropanes, demonstrating a straightforward method for incorporating functional groups in specific molecular orientations, thus offering a valuable tool for modulating molecular shape and reactivity (Banik, Mennie, & Jacobsen, 2017).
Hydrogen Bonding Involvement
Investigations into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives have identified short intermolecular contacts of C–F groups to H–X moieties, suggesting the potential involvement of C–F bonds in hydrogen bonding. This highlights the role of fluorinated cyclopropanes in studying non-covalent interactions and their implications for molecular design and crystal engineering (Fröhlich, Rosen, Meyer, Rissanen, & Haufe, 2006).
Electrocyclic Reactions and Ring Expansion
Fluorinated cyclopropanes are also explored for their reactivity in ring expansion reactions, providing access to medicinally relevant fluoropiperidines. A new hypervalent fluoroiodane(III) reagent has been developed for carbon-carbon bond scission and intramolecular ring expansion fluorination of unactivated cyclopropanes, offering a novel approach to synthesizing complex fluorinated structures with high regio- and diastereoselectivity (Ren et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBABGPXGRTEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

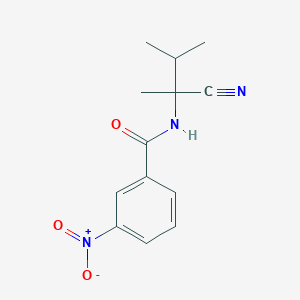
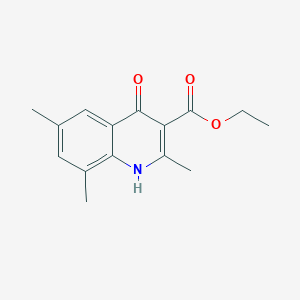
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)
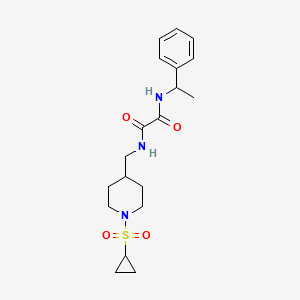
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)

![3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol](/img/structure/B2571213.png)
